N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c24-17(14-10-19-23(21-14)13-4-2-1-3-5-13)18-11-15-20-16(22-26-15)12-6-8-25-9-7-12/h1-5,10,12H,6-9,11H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWDVBQNVPKIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via a click reaction between azides and alkynes, catalyzed by copper(I) salts.
Coupling Reactions: The final coupling of the oxadiazole and triazole intermediates with the phenyl and tetrahydro-2H-pyran moieties is achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially opening these rings and forming simpler amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl ring and the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated products depending on the substituents used.
Scientific Research Applications
Scientific Research Applications
The compound has been explored in several domains:
Medicinal Chemistry
- Anticancer Activity : N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide has been investigated for its anticancer properties. Studies indicate that compounds with similar oxadiazole and triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown percent growth inhibitions (PGIs) of up to 86% against specific cancer types .
- Antimicrobial Properties : The compound's nitrogen-rich structure enhances its antimicrobial activity. Research has demonstrated effective inhibition against various pathogens, making it a candidate for developing new antimicrobial agents .
Biological Studies
- Mechanism of Action : The compound's mechanism involves binding to specific enzymes or receptors, modulating their activity. This can lead to inhibition of pathways critical in inflammation and cancer cell proliferation .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor sizes and improving survival rates in cancer models .
Material Science
- The unique properties of the compound make it suitable for developing new materials with specific functionalities. It can be utilized in creating polymers or coatings with enhanced stability and performance .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, with its targets. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Oxadiazole Derivatives : The oxadiazole ring is a common scaffold, but substituents dictate activity. The fluorophenyl group in enhances antitubercular binding affinity, while the oxan-4-yl group in the target compound may improve solubility.
- However, tetrazoles in exhibit higher ligand efficiency due to smaller size and polarity.
- Carboxamide Linkers : The methyl-carboxamide bridge in the target compound contrasts with the piperidine-carboxamide in , which may influence conformational flexibility and receptor interactions.
Pharmacological Performance
- Antimicrobial Activity: Compounds with fluorophenyl or ethylphenyl substituents (e.g., ) show superior antitubercular activity compared to non-aromatic groups. The oxan-4-yl group’s impact remains unverified but is hypothesized to balance lipophilicity for membrane penetration.
- Enzyme Modulation : The pyrimidine-pyrazole derivative in demonstrates CFTR modulation, suggesting that triazole/oxadiazole hybrids can target ion channels. The target compound’s triazole-carboxamide moiety may similarly interact with ATP-binding cassettes.
Structure-Activity Relationship (SAR) Analysis
- Oxadiazole Substitution : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance receptor binding, while oxan-4-yl may reduce toxicity by avoiding metabolic hydroxylation.
- Triazole vs. Tetrazole : Tetrazoles (e.g., ) offer higher acidity (pKa ~4.9), favoring ionic interactions, whereas triazoles provide greater aromatic surface area for hydrophobic binding.
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates both oxadiazole and triazole moieties, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the synthesis, biological evaluation, and potential mechanisms of action of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Formation of the Triazole Ring : The triazole moiety is usually synthesized via a Huisgen cycloaddition reaction between azides and alkynes.
- Final Coupling : The final product is obtained through amide bond formation between the oxadiazole and triazole intermediates.
Anticancer Activity
Research indicates that compounds containing triazole and oxadiazole rings exhibit significant anticancer properties. For instance:
-
Mechanism of Action : These compounds often inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells by disrupting the synthesis of deoxythymidine triphosphate (dTTP), a precursor necessary for DNA replication.
Compound IC50 (μM) Reference Drug IC50 (μM) N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-2H-triazole TBD TBD Pemetrexed (reference) 7.26 -
In a study involving related compounds, one derivative showed an IC50 value of 1.95 μM , significantly lower than that of Pemetrexed, indicating enhanced potency against cancer cell lines such as MCF-7 and HCT116 .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens:
-
Tested Microorganisms :
- Escherichia coli
- Staphylococcus aureus
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Triazole Derivatives :
- Molecular Docking Studies :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including oxadiazole ring formation via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or HATU). Subsequent alkylation or coupling steps introduce the triazole-carboxamide moiety. Critical parameters include temperature control (e.g., reflux in DMF at 80–100°C), stoichiometric ratios of reagents like K₂CO₃, and purification via column chromatography or recrystallization .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify proton environments (e.g., oxan-4-yl CH₂ groups at δ 3.5–4.0 ppm) and aromatic signals from phenyl/triazole moieties .
- FT-IR : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and oxadiazole/triazole ring vibrations .
- HPLC-MS : Verify purity (>95%) and molecular weight .
Q. What stability studies are recommended for this compound under experimental conditions?
- Methodological Answer : Conduct accelerated stability testing:
- Thermal Stability : Heat samples to 40–60°C for 48–72 hours and monitor degradation via HPLC .
- pH Stability : Expose to buffers (pH 1–12) and analyze spectral shifts in UV-Vis or NMR .
- Light Sensitivity : Store under UV light and track photodegradation products via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified oxan-4-yl groups (e.g., oxolane, oxepane) or phenyl substitutions (e.g., electron-withdrawing groups) .
- Bioassay Profiling : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR binding assays. Compare IC₅₀ values with parent compound .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities with protein targets (e.g., COX-2, EGFR) .
Q. How can researchers resolve low yields during oxadiazole ring formation?
- Methodological Answer :
- Reaction Optimization : Screen dehydrating agents (e.g., EDCI vs. HATU) and solvents (DMF vs. THF). Use DOE (Design of Experiments) to identify critical variables .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency .
- In Situ Monitoring : Employ ReactIR or inline NMR to track intermediate formation and adjust reaction kinetics .
Q. What strategies address contradictory bioactivity data across experimental replicates?
- Methodological Answer :
- Purity Validation : Re-characterize batches via DSC (melting point consistency) and elemental analysis .
- Assay Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and validate cell-line viability (e.g., MTT assays) .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .
Q. How can computational modeling improve reaction design for novel derivatives?
- Methodological Answer :
- Reaction Path Prediction : Use Gaussian or ORCA for quantum mechanical calculations to model transition states and energetics of oxadiazole cyclization .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal reagents/solvents for new analogs .
- ADMET Profiling : Employ SwissADME or pkCSM to predict pharmacokinetic properties (e.g., solubility, CYP450 inhibition) early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
